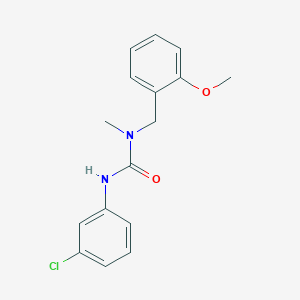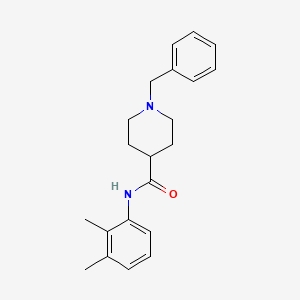![molecular formula C21H19N5O4S2 B4936510 5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide](/img/structure/B4936510.png)
5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide, commonly known as PHT-427, is a small molecule inhibitor that has been extensively studied in scientific research. It belongs to the class of sulfonamides, which are known to have a wide range of biological activities. PHT-427 has been found to have potential applications in cancer therapy, as well as in the treatment of other diseases.
作用機序
The mechanism of action of PHT-427 involves the inhibition of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical regulator of cell signaling pathways, and it plays a key role in the regulation of cell growth and division. By inhibiting PP2A, PHT-427 disrupts the signaling pathways that are essential for cancer cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
PHT-427 has been found to have several biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body. PHT-427 has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
実験室実験の利点と制限
PHT-427 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been shown to have low toxicity, which is important for minimizing the effects of the compound on non-cancerous cells. However, PHT-427 also has some limitations for use in lab experiments. It has been found to have limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of PHT-427 is complex, which can make it challenging to study in detail.
将来の方向性
There are several future directions for research on PHT-427. One area of research is to further elucidate the mechanism of action of the compound, particularly with regard to its effects on specific signaling pathways in cancer cells. Another area of research is to investigate the potential of PHT-427 in combination with other chemotherapeutic agents, to determine whether it can enhance the efficacy of existing cancer treatments. Additionally, there is potential for the development of new analogs of PHT-427, which could have improved properties for use in cancer therapy.
合成法
The synthesis of PHT-427 involves a series of chemical reactions that result in the formation of the final product. The synthesis method involves the use of various reagents and solvents, and the process is complex and time-consuming. The synthesis of PHT-427 has been described in detail in several scientific publications, and the method has been optimized over time to improve the yield and purity of the final product.
科学的研究の応用
PHT-427 has been extensively studied in scientific research, particularly in the field of cancer biology. It has been found to have potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. PHT-427 has been shown to inhibit the growth and proliferation of cancer cells, and it has been found to be effective in combination with other chemotherapeutic agents.
特性
IUPAC Name |
2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXKGJSGMZXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-((4-sulfamoylphenyl)amino)phthalazin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)

![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
![N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine](/img/structure/B4936460.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-propenoyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4936461.png)

![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)
![4,4'-[1,4-phenylenebis(methylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4936477.png)
![3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4936489.png)
![2-[4-(2-phenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B4936494.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4936502.png)

![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4936521.png)